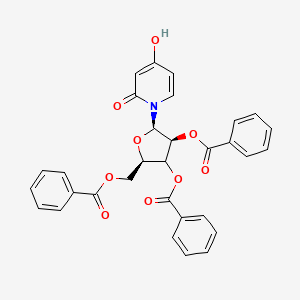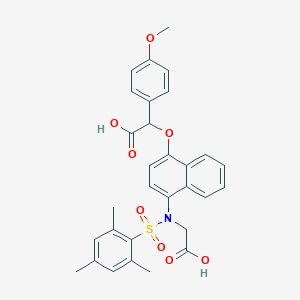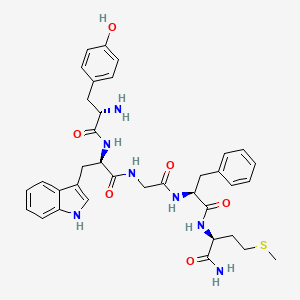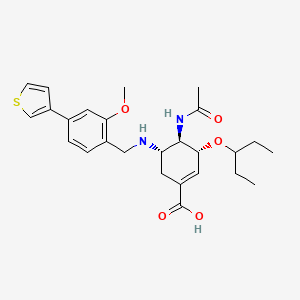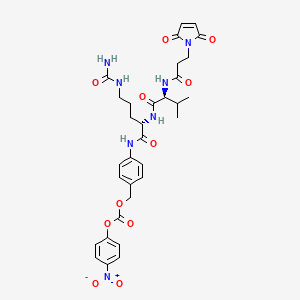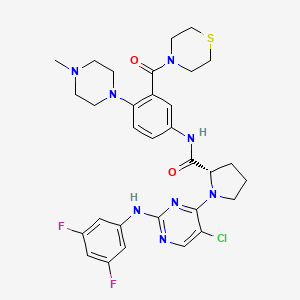
Trk/alk-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk/alk-IN-1 is a potent dual inhibitor of tropomyosin receptor kinase (TRK) and anaplastic lymphoma kinase (ALK). These kinases are implicated in various malignancies, making this compound a valuable compound in cancer research and treatment .
Preparation Methods
The synthesis of Trk/alk-IN-1 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining the compound’s efficacy .
Chemical Reactions Analysis
Trk/alk-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Trk/alk-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of TRK and ALK kinases. In biology and medicine, it is employed in cancer research to understand the molecular mechanisms of kinase inhibition and to develop targeted therapies. In the industry, this compound is used in the development of new drugs and therapeutic agents .
Mechanism of Action
Trk/alk-IN-1 functions as an ATP competitor, inhibiting the activity of TRK and ALK kinases. This inhibition suppresses cancer cell proliferation by blocking downstream signaling pathways, including the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. The inhibition of these pathways shifts the balance in favor of apoptosis, resulting in tumor shrinkage .
Comparison with Similar Compounds
Trk/alk-IN-1 is compared with other similar compounds such as larotrectinib, entrectinib, and repotrectinib. While these compounds also inhibit TRK and ALK kinases, this compound is unique in its dual inhibition capability and its efficacy against multiple drug-resistant mutations. This makes it a valuable compound in overcoming resistance in cancer treatment .
Properties
Molecular Formula |
C31H35ClF2N8O2S |
|---|---|
Molecular Weight |
657.2 g/mol |
IUPAC Name |
(2S)-1-[5-chloro-2-(3,5-difluoroanilino)pyrimidin-4-yl]-N-[4-(4-methylpiperazin-1-yl)-3-(thiomorpholine-4-carbonyl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H35ClF2N8O2S/c1-39-7-9-40(10-8-39)26-5-4-22(18-24(26)30(44)41-11-13-45-14-12-41)36-29(43)27-3-2-6-42(27)28-25(32)19-35-31(38-28)37-23-16-20(33)15-21(34)17-23/h4-5,15-19,27H,2-3,6-14H2,1H3,(H,36,43)(H,35,37,38)/t27-/m0/s1 |
InChI Key |
NZIBMWIIYQHEQI-MHZLTWQESA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)[C@@H]3CCCN3C4=NC(=NC=C4Cl)NC5=CC(=CC(=C5)F)F)C(=O)N6CCSCC6 |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3CCCN3C4=NC(=NC=C4Cl)NC5=CC(=CC(=C5)F)F)C(=O)N6CCSCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)

![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)
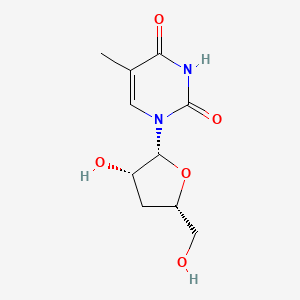
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)

